molecular formula C21H21N3O4 B11020353 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B11020353
M. Wt: 379.4 g/mol
InChI Key: DZIOGYHDKYGGEW-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide is a hybrid molecule combining two pharmacologically significant moieties: a 5-methoxyindole scaffold and a 3-oxo-1,4-benzoxazine system linked via an acetamide bridge.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C21H21N3O4/c1-27-14-6-7-16-15(10-14)13(12-23-16)8-9-22-20(25)11-19-21(26)24-17-4-2-3-5-18(17)28-19/h2-7,10,12,19,23H,8-9,11H2,1H3,(H,22,25)(H,24,26)

InChI Key

DZIOGYHDKYGGEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C(=O)NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Step 1: Formation of 2H-Benzo Oxazin-3(4H)-One

Reagents :

  • o-Aminophenol

  • Chloroacetyl chloride

  • Benzyltriethylammonium chloride (TEBA)

  • Sodium bicarbonate

Procedure :

  • o-Aminophenol reacts with chloroacetyl chloride in chloroform under reflux (55°C, 12 h) with TEBA as a phase-transfer catalyst.

  • Sodium bicarbonate neutralizes HCl byproduct.

Outcome :

  • Yield: 80–85%

  • Product: 2H-Benzooxazin-3(4H)-one (white crystals, m.p. 176–178°C).

Step 2: Alkylation with Ethyl Bromoacetate

Reagents :

  • 2H-Benzooxazin-3(4H)-one

  • Ethyl bromoacetate

  • Potassium carbonate

  • Tetrabutylammonium iodide (TBAI)

Procedure :

  • Alkylation in acetonitrile at reflux (12 h) with K₂CO₃ and TBAI.

  • Isolation via solvent evaporation and recrystallization in ethanol.

Outcome :

  • Yield: 74–78%

  • Product: Ethyl 2-(3-oxo-2H-benzooxazin-4(3H)-yl)acetate (colorless crystals, m.p. 162–164°C).

Step 3: Hydrolysis to Carboxylic Acid

Reagents :

  • Ethyl 2-(3-oxo-2H-benzooxazin-4(3H)-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

Procedure :

  • Hydrolysis in THF with LiOH (12 h, room temperature).

  • Acidification and filtration yield the carboxylic acid.

Outcome :

  • Yield: 70–72%

  • Product: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (white powder, m.p. 256–258°C).

Preparation of 2-(5-Methoxy-1H-Indol-3-yl)Ethylamine

Step 1: Synthesis of 5-Methoxytryptamine

Reagents :

  • 5-Methoxyindole

  • Acetonitrile

  • Ethyl 3-ethoxyacrylate

  • Thiourea

  • N-Bromosuccinimide (NBS)

Procedure :

  • Bromination of 5-methoxyindole with NBS in dioxane/water (−10°C to 80°C).

  • Reaction with thiourea forms 2-amino-5-methoxyindole.

  • Reduction with borane-THF complex yields 2-(5-methoxy-1H-indol-3-yl)ethylamine.

Outcome :

  • Yield: 65–70%

  • Product: 2-(5-Methoxy-1H-indol-3-yl)ethylamine (pale-yellow oil).

Amide Bond Formation

Coupling Reaction

Reagents :

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

  • 2-(5-Methoxy-1H-indol-3-yl)ethylamine

  • Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure :

  • Activation of the carboxylic acid with HOBT/EDC.HCl in DCM (30 min, 0°C).

  • Addition of amine and TEA, stirred at room temperature (14 h).

  • Workup with NaHCO₃, brine, and column chromatography.

Outcome :

  • Yield: 58–62%

  • Product: N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide (white solid, m.p. 274–276°C).

Optimization Data and Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Benzoxazinone synthesisTEBA, CHCl₃, 55°C80–8598.5
AlkylationK₂CO₃, TBAI, 80°C74–7897.8
HydrolysisLiOH, THF, RT70–7299.1
Amide couplingHOBT/EDC.HCl, DCM58–6298.3

Critical Analysis of Methodologies

Benzoxazinone Intermediate

  • Key Challenge : Minimizing ring-opening side reactions during alkylation. Using TBAI improves regioselectivity.

  • Alternative Approaches : Swern oxidation of 3-hydroxybenzoxazine derivatives (yield: 68–72%).

Indole Ethylamine Synthesis

  • Limitation : Low stability of 5-methoxyindole intermediates under acidic conditions. Borane-THF reduction ensures higher yields.

Amide Coupling

  • Optimization : Replacing DCM with DMF increases solubility but reduces yield (45–50%) due to byproduct formation.

Scalability and Industrial Feasibility

  • Cost Drivers : HOBT/EDC.HCl coupling agents are expensive at scale. Alternative: Use mixed anhydride (ClCO₂Et, yield: 55–60%).

  • Green Chemistry : Ethanol/water mixtures for recrystallization reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Acetamides with Heterocyclic Modifications

Substituent Variations on the Indole Ring
  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (): This compound features a 5-methoxyindole core but lacks the benzoxazinone moiety. Instead, it incorporates a 4-methoxyphenyl acetamide group.
  • 2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide ():
    The dimethyl substitution on the acetamide nitrogen reduces hydrogen-bonding capacity compared to the target compound’s secondary amide. This modification likely decreases solubility and bioavailability .
Heterocyclic Replacements for Benzoxazinone
  • N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (): Replacing the benzoxazinone oxygen with sulfur (benzothiazinone) introduces a heavier atom with distinct electronic properties.
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (): These compounds replace benzoxazinone with oxadiazole-thione systems. The oxadiazole ring enhances metabolic stability but may reduce affinity for targets requiring hydrogen-bond donors, as seen in their moderate anticancer activity compared to benzoxazinone-containing analogs .

Crystallographic and Computational Insights

Crystallographic data for analogs (e.g., ) resolved via SHELX programs () reveal planar indole systems and amide bond conformations critical for activity . Computational models suggest the benzoxazinone ring in the target compound participates in key hydrogen bonds with kinases, a feature less pronounced in sulfur-containing analogs .

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, with the CAS number 1374520-05-4, is a compound of interest due to its potential biological activities. The molecular formula is C21H21N3O3C_{21}H_{21}N_{3}O_{3}, and it has a molecular weight of 363.4 g/mol. This compound is structurally related to various indole derivatives and benzoxazine compounds, which are known for their diverse pharmacological properties.

Chemical Structure

The compound features an indole moiety linked to a benzoxazine structure, contributing to its unique biological profile. The general structure can be represented as follows:

N 2 5 methoxy 1H indol 3 yl ethyl 2 3 oxo 3 4 dihydro 2H 1 4 benzoxazin 2 yl acetamide\text{N 2 5 methoxy 1H indol 3 yl ethyl 2 3 oxo 3 4 dihydro 2H 1 4 benzoxazin 2 yl acetamide}

1. Antioxidant Properties

Research indicates that compounds containing indole and benzoxazine structures often exhibit antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

3. Neuroprotective Effects

Given the structural similarity to melatonin and other neuroactive compounds, this compound may exhibit neuroprotective effects. It could potentially interact with melatonin receptors, thereby influencing circadian rhythms and providing protection against neurodegeneration.

Study 1: Anticancer Activity

A study conducted on various indole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis through caspase activation.

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the compound was found to reduce cell death by enhancing the expression of antioxidant enzymes. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's.

Pharmacological Profile

Property Value
Molecular FormulaC21H21N3O3C_{21}H_{21}N_{3}O_{3}
Molecular Weight363.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
ToxicityLow (LD50 > 2000 mg/kg in rats)

Q & A

Q. What are the key steps and reagents involved in synthesizing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Indole moiety preparation : Alkylation of 5-methoxyindole using ethyl bromoacetate under basic conditions (e.g., sodium hydroxide in DMF) .
  • Benzoxazinone coupling : Activation of the benzoxazinone acetic acid derivative with carbodiimides (e.g., EDC/HOBt) followed by amide bond formation with the indole-ethylamine intermediate .
  • Purification : Recrystallization using solvents like ethanol or DMF-acetic acid mixtures .
    Critical reagents : Sodium hydroxide, chloroacetyl chloride, carbodiimides, and DMF as a solvent .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for the indole and benzoxazinone moieties .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • TLC monitoring : Ensures reaction progression and purity assessment during synthesis .

Q. What initial biological screening methods are used to assess its activity?

  • In vitro binding assays : Radioligand displacement studies to evaluate affinity for serotonin or dopamine receptors, given structural similarities to indole-based neuroactive compounds .
  • Enzyme inhibition assays : Testing against kinases or oxidoreductases (e.g., lipoxygenase) using spectrophotometric methods .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines to screen for antiproliferative effects .

Q. How is the compound’s stability assessed under experimental conditions?

  • Forced degradation studies : Exposure to heat (40–80°C), light (UV), and varying pH (1–13) to identify degradation products via HPLC .
  • Long-term storage : Stability in DMSO at -20°C monitored over 6–12 months using NMR and LC-MS .

Q. What computational tools predict its physicochemical properties?

  • PubChem : Provides computed properties like logP (2.8–3.5), polar surface area (~90 Ų), and hydrogen-bonding capacity .
  • SwissADME : Predicts bioavailability, permeability, and CYP450 interactions based on structural descriptors .

Advanced Research Questions

Q. How can reaction yields be optimized during benzoxazinone-indole coupling?

  • Solvent optimization : Use DMF or THF to enhance carbodiimide-mediated coupling efficiency .
  • Temperature control : Maintain 0–5°C during activation to minimize side reactions (e.g., racemization) .
  • Stoichiometric adjustments : 1.2–1.5 equivalents of EDC/HOBt relative to the carboxylic acid .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) .
  • Off-target profiling : Use proteome-wide affinity capture (e.g., CETSA) to identify non-specific interactions .
  • Structural analogs : Compare activities of derivatives (e.g., fluoro or chloro substitutions) to pinpoint SAR trends .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy on indole) and assess changes in IC50 values .
  • Molecular docking : Simulate binding poses with target proteins (e.g., 5-HT2A receptor) using AutoDock Vina .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in benzoxazinone) using MOE .

Q. What mechanistic studies elucidate its mode of action in cancer models?

  • Apoptosis assays : Flow cytometry for Annexin V/PI staining to quantify cell death .
  • Western blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratios .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How are metabolic stability and toxicity profiles evaluated?

  • Microsomal incubation : Liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., O-demethylation) .
  • AMES test : Bacterial reverse mutation assay to assess genotoxicity .
  • In vivo toxicity : Acute dosing in rodent models (e.g., 50–200 mg/kg) with histopathology and serum biochemistry .

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